1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt

Overview

Description

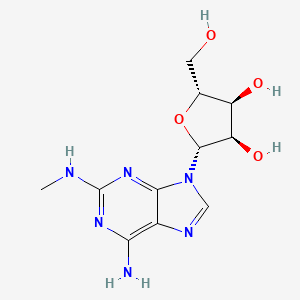

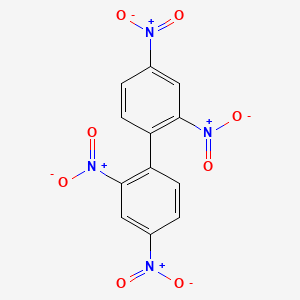

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt (PDS) is an organic compound that has been studied extensively in the scientific research field due to its wide range of applications. PDS is a member of the class of compounds known as disulfonic acids and is composed of two phenanthrolines linked together by a sulfonic acid group. It is used as a colorimetric reagent for the detection of iron .

Molecular Structure Analysis

The molecular formula of PDS is C24H14N2Na2O6S2 . The average mass is 492.524 Da and the monoisotopic mass is 492.044983 Da .Physical And Chemical Properties Analysis

PDS is a powder with a melting point of 300 °C . It is soluble in water at a concentration of 100 mg/mL . The density is 1.5±0.1 g/cm3, and the molar refractivity is 127.6±0.4 cm3 . The polar surface area is 151 Å2, and the molar volume is 320.2±3.0 cm3 .Scientific Research Applications

Synthesis of Water-Soluble Ligands

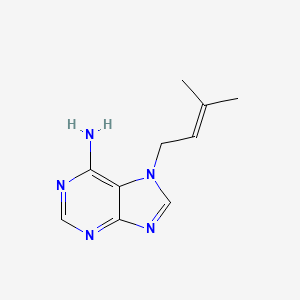

This compound is used in the synthesis of water-soluble ligands based on a 1,10-phenanthroline core . The introduction of a carboxyl, phenol, and dithiocarboxyl group under mild reaction conditions has been described . This strategy enables highly efficient and practical synthesis of suitable organosulfur compounds with high added value, high chemoselectivity, and a broad substrate range .

Medical Research

The compound has shown potential in medical research, particularly in the study of platinum (II) complexes tested as cisplatin analogues. Its water solubility and stability make it a candidate for in vitro cytotoxicity testing on cancer cells.

Iron Detection

Bathophenanthrolinedisulfonic acid disodium salt hydrate, a related compound, is used as a colorimetric reagent for the detection of iron . It is widely used for aqueous iron determination without the use of a solvent for extraction .

Iron Chelation in Plant Growth

This compound has been used as an iron chelator to grow plants without Fe-EDTA (ethylenediaminetetraacetic acid) . This suggests potential applications in agriculture and plant biology research .

Preparation of Anionic Europium (III) Complex

Bathophenanthrolinedisulfonic acid disodium salt hydrate was used in the preparation of anionic Europium (III) disulfonated bathophenanthroline tris (dibenzoylmethanate) complex . This could have potential applications in the field of luminescent materials .

Catalytic Role in Oxidation Reactions

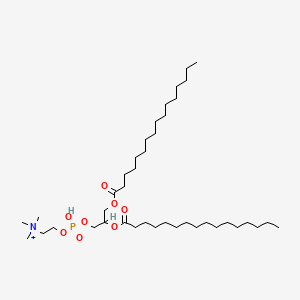

Bathophenanthrolinedisulfonic acid disodium salt forms water-soluble complexes with palladium and their catalytic role in oxidation of 2-hexanol has been examined . This suggests potential applications in catalysis and organic synthesis .

Mechanism of Action

Target of Action

The primary target of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, also known as Bathophenanthrolinedisulfonic acid disodium salt, is iron (Fe 2+) . This compound acts as a metal chelator, specifically binding to Fe 2+ ions .

Mode of Action

Bathophenanthrolinedisulfonic acid disodium salt forms a complex with Fe 2+ ions, making them unavailable to Fe 2+ transporters . This interaction inhibits the transport of iron into chloroplasts .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving iron transport. By chelating Fe 2+ ions and inhibiting their transport into chloroplasts, it disrupts the normal functioning of these organelles

Pharmacokinetics

It is noted that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The primary molecular effect of Bathophenanthrolinedisulfonic acid disodium salt’s action is the formation of a complex with Fe 2+ ions, rendering them unavailable for transport . This results in the inhibition of iron transport into chloroplasts

Action Environment

Given that the compound is water-soluble , it can be inferred that its action might be influenced by the hydration status of the environment.

Safety and Hazards

Future Directions

PDS has been used in the preparation of anionic Europium (III) disulfonated bathophenanthroline tris (dibenzoylmethanate) complex . It has also been used as an iron chelator to grow plants without Fe-EDTA (ethylenediaminetetraacetic acid) . These applications suggest potential future directions for the use of PDS in scientific research.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt involves the reaction of 1,10-phenanthroline-5,6-dione with two equivalents of sodium sulfite followed by reaction with two equivalents of benzidine in the presence of sodium hydroxide. The resulting product is then treated with sodium nitrite and hydrochloric acid to yield the final product.", "Starting Materials": [ "1,10-phenanthroline-5,6-dione", "sodium sulfite", "benzidine", "sodium hydroxide", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1,10-phenanthroline-5,6-dione in water.", "2. Add two equivalents of sodium sulfite to the solution and stir for 30 minutes.", "3. Add two equivalents of benzidine to the solution and stir for 2 hours.", "4. Add sodium hydroxide to the solution to adjust the pH to 9-10.", "5. Stir the solution for an additional 30 minutes.", "6. Add sodium nitrite to the solution and stir for 10 minutes.", "7. Add hydrochloric acid to the solution to adjust the pH to 1-2.", "8. Cool the solution to room temperature and filter the resulting precipitate.", "9. Wash the precipitate with water and dry under vacuum to yield 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt." ] } | |

CAS RN |

52746-49-3 |

Product Name |

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt |

Molecular Formula |

C24H14N2Na2O6S2 |

Molecular Weight |

536.5 g/mol |

IUPAC Name |

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |

InChI |

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |

InChI Key |

PCNDSIWXTYFWIA-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS RN |

53744-42-6 52746-49-3 |

Related CAS |

28061-20-3 (Parent) |

synonyms |

4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)

![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)

![5,11-dimethyl-2-[2-(1-piperidyl)ethyl]-6H-pyrido[4,3-b]carbazol-2-ium-9-ol](/img/structure/B1213685.png)

![4-tert-Butylcalix[8]arene](/img/structure/B1213687.png)